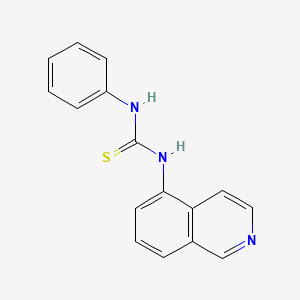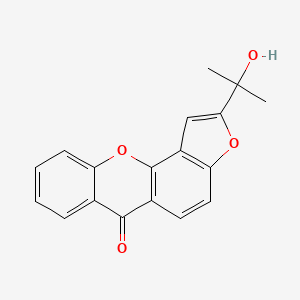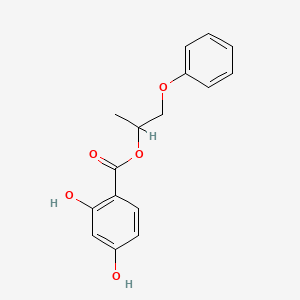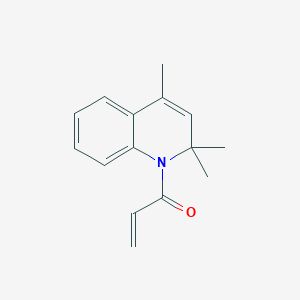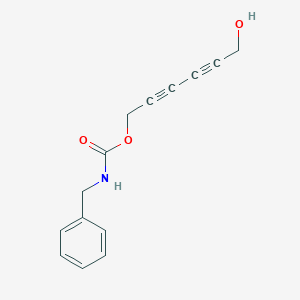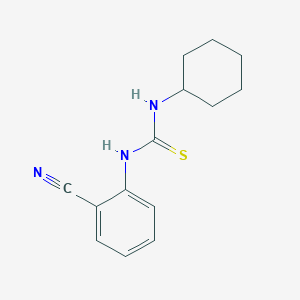![molecular formula C23H44O6Sn B14293039 Octyl[tris(pentanoyloxy)]stannane CAS No. 113962-24-6](/img/structure/B14293039.png)
Octyl[tris(pentanoyloxy)]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl[tris(pentanoyloxy)]stannane is an organotin compound, which means it contains a tin atom bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl[tris(pentanoyloxy)]stannane typically involves the reaction of octyltin trichloride with pentanoic acid in the presence of a base. The reaction proceeds through the formation of intermediate tin esters, which are then converted to the final product by further esterification. The reaction conditions usually involve moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octyl[tris(pentanoyloxy)]stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Octyl[tris(pentanoyloxy)]stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which Octyl[tris(pentanoyloxy)]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, affecting their activity and function. Additionally, the ester groups can undergo hydrolysis, releasing pentanoic acid and other products that may have biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octyl[tris(pentanoyloxy)]stannane include other organotin esters such as:
- Tributyltin acetate
- Triphenyltin chloride
- Dibutyltin dilaurate
Uniqueness
This compound is unique due to its specific ester groups and the presence of an octyl chain. This structure imparts distinct properties, such as increased lipophilicity and specific reactivity patterns, making it suitable for applications where other organotin compounds may not be effective.
Properties
CAS No. |
113962-24-6 |
|---|---|
Molecular Formula |
C23H44O6Sn |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[octyl-di(pentanoyloxy)stannyl] pentanoate |
InChI |
InChI=1S/C8H17.3C5H10O2.Sn/c1-3-5-7-8-6-4-2;3*1-2-3-4-5(6)7;/h1,3-8H2,2H3;3*2-4H2,1H3,(H,6,7);/q;;;;+3/p-3 |
InChI Key |
HJUMTFTZJSYLFM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC[Sn](OC(=O)CCCC)(OC(=O)CCCC)OC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


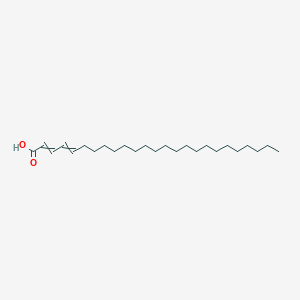
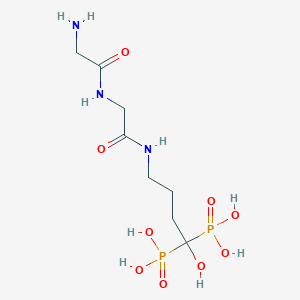
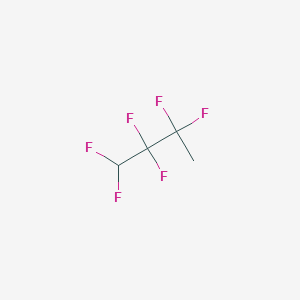

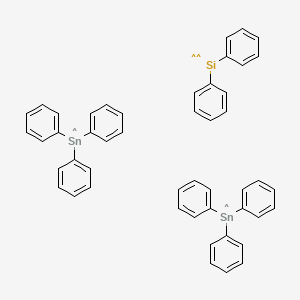
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
